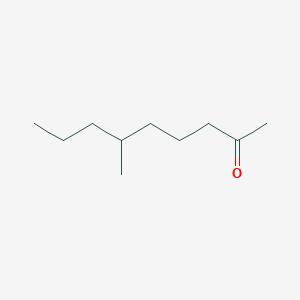

6-Methylnonan-2-one

CAS No.: 104092-42-4

Cat. No.: VC5615458

Molecular Formula: C10H20O

Molecular Weight: 156.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104092-42-4 |

|---|---|

| Molecular Formula | C10H20O |

| Molecular Weight | 156.269 |

| IUPAC Name | 6-methylnonan-2-one |

| Standard InChI | InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3 |

| Standard InChI Key | HTQPOMZKAGSTQI-UHFFFAOYSA-N |

| SMILES | CCCC(C)CCCC(=O)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

6-Methylnonan-2-one is systematically named according to IUPAC rules as 6-methylnonan-2-one, reflecting a ten-carbon chain with a ketone group at position 2 and a methyl branch at position 6. Its molecular formula, C₁₀H₂₀O, corresponds to a degree of unsaturation of one, consistent with its ketone functional group .

Structural Characterization

The compound’s structure is defined by the SMILES notation CCCC(C)CCCC(=O)C, which specifies the methyl branch at carbon 6 and the ketone at carbon 2. The InChIKey HTQPOMZKAGSTQI-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional features . Comparative analysis with the 8-methylnonan-2-one isomer (PubChem CID 528744) reveals distinct physicochemical behaviors due to differences in branching position .

Table 1: Comparative Structural Data for Methylnonan-2-one Isomers

Synthesis and Natural Occurrence

Organic Synthesis Pathways

6-Methylnonan-2-one is synthesized via keto-enol tautomerization or alkylation of preformed ketones. A notable method involves the condensation of 6-methylnonanal under controlled oxidation conditions, yielding the ketone with high purity . Industrial-scale production remains limited, with most studies focusing on laboratory-scale synthesis for analytical standards.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data for 6-methylnonan-2-one adducts reveal CCS values critical for mass spectrometry identification:

Table 2: Collision Cross-Section (CCS) Predictions

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.15869 | 138.7 |

| [M+Na]⁺ | 179.14063 | 148.4 |

| [M+NH₄]⁺ | 174.18523 | 146.4 |

| [M-H]⁻ | 155.14413 | 138.1 |

Thermodynamic and Spectral Data

-

Boiling Point: Estimated at 210–215°C based on homologous series trends.

-

Density: ~0.82 g/cm³ (typical for aliphatic ketones).

-

IR Spectroscopy: Strong absorption at 1,715 cm⁻¹ (C=O stretch) .

-

¹H NMR: Key signals include δ 2.38 (t, J=7.2 Hz, 2H, COCH₂) and δ 1.25–1.35 (m, 10H, aliphatic CH₂) .

Functional Applications and Research Findings

Flavor and Fragrance Chemistry

Although 6-methylnonan-2-one itself lacks documented odor thresholds, its structural analog 3-methylnonane-2,4-dione demonstrates intense sensory properties at concentrations as low as 0.01 ng/L air . This suggests that minor structural modifications in methyl-branched ketones dramatically alter their flavor profiles, warranting further study of 6-methylnonan-2-one in sensory applications.

Biochemical Relevance

Methylnonane derivatives, including 2-methylnonane, exhibit phospholipase A₂ (PLA₂) inhibitory activity, reducing edema and inflammation in preclinical models . While 6-methylnonan-2-one’s bioactivity remains uncharacterized, its structural similarity to these compounds positions it as a candidate for antivenom or anti-inflammatory research.

Industrial and Analytical Utility

6-Methylnonan-2-one serves as a reference standard in gas chromatography-mass spectrometry (GC-MS) for identifying branched ketones in complex mixtures. Its predictable fragmentation patterns and CCS values enhance its utility in metabolomics and environmental chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume